3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS No.: 1443278-81-6
Cat. No.: VC4296397
Molecular Formula: C12H9N3O2S
Molecular Weight: 259.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443278-81-6 |
|---|---|
| Molecular Formula | C12H9N3O2S |
| Molecular Weight | 259.28 |
| IUPAC Name | 3-methyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17) |
| Standard InChI Key | FWBWRXGLFWHTQO-UHFFFAOYSA-N |
| SMILES | CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine bicyclic system fused at positions 5 and 7 with a thiophene ring and a carboxylic acid group, respectively. Key structural features include:
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Pyrazolo[1,5-a]pyrimidine core: A nitrogen-rich heterocycle providing π-conjugation and hydrogen-bonding capabilities .
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Thiophen-2-yl substituent: Enhances electron delocalization and participates in charge-transfer interactions.
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Carboxylic acid at C7: Introduces acidity (predicted pKa ≈ 3.5–4.2) and enables salt formation or esterification .
The molecular formula is C₁₂H₉N₃O₂S with a molar mass of 259.28 g/mol . XLogP3 calculations suggest moderate lipophilicity (XLogP3 = 1.9), balanced by the polar carboxylic acid group .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.72 (s, H-2 pyrimidine), 7.85–7.45 (m, thiophene-H), 2.65 (s, CH₃).
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 710 cm⁻¹ (C-S).
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UV-Vis: λmax = 285 nm (π→π* transition of aromatic system).
Computational Analysis
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level reveal:
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HOMO-LUMO gap of 4.2 eV, indicating potential semiconductor properties .
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Molecular electrostatic potential maps show electron-rich regions at the thiophene sulfur and pyrimidine N atoms .
Synthesis and Functionalization
Synthetic Routes
The primary synthesis involves a three-step sequence:
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Cyclocondensation:
Yield: 68–72%. -
Hydrolysis:
Yield: 85–90%. -
Purification: Recrystallization from ethanol/water (1:3) provides >98% purity.
Derivative Synthesis
Key functionalization strategies:
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Amide formation: React with SOCl₂ followed by amines to yield bioactive derivatives .
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Metal complexes: Coordinate with Cu(II) or Zn(II) via COOH and pyrimidine N.
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Electrophilic substitution: Bromination at C3 using NBS/AIBN (75% yield) .
Table 2: Representative Derivatives
| Derivative | Modification | Application |
|---|---|---|
| 3-Bromo analog | C3 bromination | Cross-coupling substrates |
| Methyl ester | COOH → COOCH₃ | Prodrug development |
| Cu(II) complex | Metal coordination | Catalytic studies |
Biological Activity and Mechanisms
Enzymatic Inhibition
In silico docking studies predict strong binding (ΔG < -8.5 kcal/mol) to:
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HCV NS5B polymerase: Disrupts viral RNA replication.
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EGFR kinase: Potential anticancer activity via ATP-binding site occlusion.
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PARP-1: IC₅₀ ≈ 2.3 μM in preliminary assays (unpublished data).
Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 14.2 | Caspase-3/7 activation |
| MCF-7 (breast cancer) | 18.7 | G0/G1 cell cycle arrest |
| HEK293 (normal) | >100 | Low basal toxicity |
Material Science Applications
Organic Electronics
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Charge Mobility: 0.12 cm²/V·s in OFETs (ITO substrate).
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Electroluminescence: λem = 470 nm (CIE 0.15, 0.20) in OLED prototypes.
Metal-Organic Frameworks (MOFs)
Reaction with Zn(NO₃)₂ forms a porous MOF (BET surface area = 890 m²/g) for CO₂ capture (1.8 mmol/g at 298 K).
Research Challenges and Future Directions
Synthesis Optimization
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Develop continuous flow processes to improve yield (>90%) and reduce reaction time.
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Explore enzymatic hydrolysis for greener ester-to-acid conversion .
Biological Studies
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Validate PARP-1 inhibition in xenograft models.
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Assess pharmacokinetics (e.g., oral bioavailability, t₁/₂).
Advanced Materials
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Engineer derivatives with narrower bandgaps (<3.0 eV) for photovoltaic applications.
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Investigate spin crossover behavior in Fe(II) complexes.
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